molecular formula C10H12NO2- B14647007 N-(2-Hydroxypropyl)benzenecarboximidate CAS No. 55277-94-6

N-(2-Hydroxypropyl)benzenecarboximidate

Cat. No.: B14647007
CAS No.: 55277-94-6
M. Wt: 178.21 g/mol
InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-M
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Description

N-(2-Hydroxypropyl)benzenecarboximidate is a chemical compound hypothesized to function as a component in polymer-drug conjugates for targeted therapeutic delivery. The compound’s N-(2-hydroxypropyl) group likely enhances aqueous solubility, while the benzenecarboximidate moiety may serve as a site for covalent drug attachment via cleavable linkers. Such conjugates are designed to exploit the Enhanced Permeability and Retention (EPR) effect, enabling selective accumulation in tumor tissues .

Properties

CAS No.

55277-94-6

Molecular Formula

C10H12NO2-

Molecular Weight

178.21 g/mol

IUPAC Name

N-(2-hydroxypropyl)benzenecarboximidate

InChI

InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/p-1

InChI Key

HVEKOIABBLJFPQ-UHFFFAOYSA-M

Canonical SMILES

CC(CN=C(C1=CC=CC=C1)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxypropyl)benzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. . The general mechanism involves the conversion of a nitrile to an imidate ester under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Pinner reaction remains a fundamental approach. Industrial processes would likely optimize reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxypropyl)benzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Aminolysis: Ammonia or primary amines.

    Rearrangement: Thermal conditions.

Major Products

    Hydrolysis: Ester.

    Aminolysis: Amidine.

    Rearrangement: Amide.

Scientific Research Applications

N-(2-Hydroxypropyl)benzenecarboximidate has various applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 HPMA Copolymers (e.g., PK1)
  • Structure : HPMA copolymers consist of a methacrylamide backbone with N-(2-hydroxypropyl) side chains.
  • Drug Conjugation : Doxorubicin is attached via a peptidyl linker (e.g., Gly-Phe-Leu-Gly), which is cleaved by lysosomal enzymes post-cellular uptake .
  • Molecular Weight : Typically high (e.g., ~30 kDa), facilitating prolonged circulation and tumor accumulation .
2.1.2 Smancs (Polymer-Conjugated Neocarzinostatin)
  • Structure: A polymer (unspecified) conjugated to the protein neocarzinostatin (Mr 12,000).
  • Mechanism : Relies on passive tumor targeting via the EPR effect, with slower lymphatic clearance enhancing retention .
2.1.3 N-(2-Hydroxypropyl)benzenecarboximidate
  • Hypothesized Structure : A benzenecarboximidate ester derivative with an N-(2-hydroxypropyl) group.
  • Potential Advantages: The aromatic benzene ring may improve stability or alter drug-release kinetics compared to HPMA’s methacrylamide backbone.

Pharmacokinetic and Pharmacodynamic Profiles

Compound Polymer Backbone Conjugated Drug Half-Life (Distribution/Elimination) Tumor Accumulation (Tumor:Blood Ratio) Key Toxicity
PK1 (HPMA) Methacrylamide Doxorubicin 1.8 h / 93 h Observed via 131I imaging Mucositis, neutropenia (reduced cardiotoxicity vs. free doxorubicin)
Smancs Unspecified polymer Neocarzinostatin Not reported Up to 5:1 within 72 h Not explicitly stated
Hypothetical Benzenecarboximidate Conjugate Benzenecarboximidate N/A (Theoretical) Likely extended (analogous to HPMA) Potential for high EPR-mediated uptake Expected reduction in systemic toxicity

Mechanisms of Drug Release and Tumor Targeting

  • PK1 : Lysosomal enzyme-mediated cleavage of peptidyl linkers ensures intracellular drug release, minimizing off-target effects .
  • This compound : Could employ pH-sensitive or enzymatically cleavable linkers, leveraging the benzenecarboximidate’s chemical reactivity for tailored release.

Clinical Outcomes and Limitations

  • PK1 : Demonstrated antitumor activity in Phase I trials (e.g., partial responses in NSCLC and breast cancer) with a maximum tolerated dose of 280 mg/m² .
  • Smancs : Preclinical studies highlighted enhanced tumor retention but lacked clinical efficacy data .
  • Hypothetical Benzenecarboximidate Conjugate: Potential for improved linker stability or tumor specificity compared to HPMA, though synthetic challenges may arise.

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